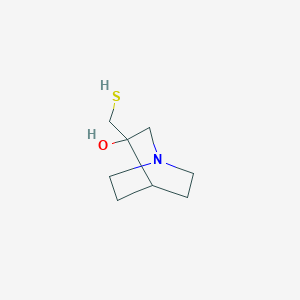

3-Hydroxy-3-mercaptomethylquinuclidine

説明

It serves as a critical chiral building block in synthesizing muscarinic agonists such as AF 102B, a therapeutic agent targeting neurodegenerative disorders . Its synthesis involves a Sharpless asymmetric epoxidation of an allylic alcohol precursor (75% yield, 94% enantiomeric excess), followed by a 4-step sequence to introduce the mercaptomethyl group . The compound’s instability, however, poses challenges in large-scale applications, necessitating optimized synthetic protocols .

特性

IUPAC Name |

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456118 | |

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107220-26-8 | |

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-3-(mercaptomethyl)quinuclidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

The primary target of 3-Hydroxy-3-mercaptomethylquinuclidine is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . HMGCR is the rate-determining enzyme of the mevalonate pathway. This pathway is crucial for the synthesis of several important substances, including cholesterol, coenzyme Q10, and certain types of protein.

Mode of Action

This compound interacts with its target, HMGCR, by inhibiting its activity. This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of downstream products

Biochemical Pathways

The inhibition of HMGCR by this compound affects the mevalonate pathway. This pathway is responsible for the production of several key biomolecules, including cholesterol, coenzyme Q10, and certain types of protein. By inhibiting HMGCR, this compound reduces the production of these molecules, potentially leading to various downstream effects.

Result of Action

The inhibition of HMGCR by this compound leads to a decrease in the production of several key biomolecules, including cholesterol, coenzyme Q10, and certain types of protein. This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cancer, the inhibition of the mevalonate pathway has been associated with anti-cancer effects.

生化学分析

Biochemical Properties

It is known that the compound is involved in various biochemical reactions.

Cellular Effects

Similar compounds have been shown to induce lipid peroxidation and reduce the activity of glutathione peroxidase (GPx) and citric acid cycle enzymes, indicating disruption of bioenergetics and redox balance.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to induce oxidative stress and disrupt bioenergetics, dynamics, endoplasmic reticulum-mitochondria communication, and signaling pathways in the brains of neonatal rats shortly after birth.

Dosage Effects in Animal Models

Similar compounds have been shown to have dosage-dependent effects in animal models.

生物活性

3-Hydroxy-3-mercaptomethylquinuclidine (HMQ) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interaction with various biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H15NOS

- Molecular Weight : 173.28 g/mol

The primary mechanism of action for this compound involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme plays a crucial role in the mevalonate pathway, which is vital for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMGCR, HMQ leads to a decrease in cholesterol production and affects various downstream biochemical processes:

- Reduction of Cholesterol : Inhibition of HMGCR results in lower cholesterol levels, which may have implications for cardiovascular health.

- Impact on Coenzyme Q10 : The compound also reduces the synthesis of coenzyme Q10, an essential component for mitochondrial function and energy production.

Biochemical Effects

Research indicates that HMQ can induce lipid peroxidation and disrupt the activity of glutathione peroxidase (GPx), leading to oxidative stress. This disruption can affect cellular bioenergetics and redox balance, particularly in neural tissues.

Temporal Effects in Laboratory Settings

In neonatal rat models, similar compounds have demonstrated the ability to induce oxidative stress shortly after birth. This suggests that HMQ may also have similar effects, potentially impacting neurodevelopmental outcomes.

Dosage Effects in Animal Models

Studies have shown that the biological effects of HMQ are dosage-dependent. Higher concentrations may lead to more pronounced biochemical disruptions, including alterations in metabolic pathways associated with isoprenoid biosynthesis.

Potential Therapeutic Applications

HMQ and its derivatives have been investigated for their therapeutic potential in various conditions:

- Sjogren's Syndrome : Derivatives of HMQ have shown promise as therapeutic agents for Sjogren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. These derivatives may help alleviate symptoms by enhancing salivary secretion .

- CNS Disorders : The compound's interaction with cholinergic pathways suggests potential applications in treating central nervous system disorders. For instance, it has been linked to improvements in memory impairments in animal models .

Case Studies and Research Findings

A range of studies has explored the biological activity of quinuclidine derivatives, including HMQ:

- Study on Neuroprotective Effects : Research indicated that certain quinuclidine derivatives could protect against cognitive decline in animal models treated with neurotoxins. The study highlighted the role of these compounds as M1 muscarinic receptor agonists, which are important for cognitive function .

- Therapeutic Efficacy in Sjogren's Syndrome : In clinical trials, derivatives formed from HMQ showed improved salivary flow rates in patients with Sjogren's syndrome, suggesting a beneficial effect on exocrine gland function .

Summary Table of Biological Activities

類似化合物との比較

Structural and Functional Group Variations

Key analogs and derivatives of 3-hydroxy-3-mercaptomethylquinuclidine include:

Pharmacological and Industrial Relevance

- Muscarinic Agonist Synthesis: this compound’s chirality is critical for AF 102B’s activity, but its instability limits industrial use. In contrast, 3-quinuclidinol is preferred for scalable production of M1/M3 agonists .

- Reactivity in Spirocyclic Derivatives: The compound reacts with acetaldehyde in methanol to form cis-2-methylspiro(1,3-oxathiolane-5,3')quinuclidine, a stable intermediate for antispasmodic drugs . Competing analogs like 3-quinuclidinone lack this cyclization capability .

- Electrophilic Modifications : The carbonitrile and carboxylate derivatives enable diverse functionalization (e.g., amidation, hydrolysis), broadening their utility in drug discovery .

Research Findings and Innovations

- One-Pot Synthesis: A breakthrough in converting this compound to spirocyclic derivatives using methanol as a solvent (contrary to prior assumptions about nucleophilic competition) achieved 85–90% yields .

- Chiral Resolution: The Sharpless epoxidation method remains the gold standard for enantioselective synthesis of the target compound, outperforming racemic routes used for 3-quinuclidinol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-3-mercaptomethylquinuclidine, and how can purity be maximized?

- Methodological Answer : The synthesis of this compound requires careful control due to its inherent instability . A validated approach involves a two-step process: (1) low-temperature addition of 3-hydroxy-3-methylquinuclidine and boron trifluoride to acetaldehyde to minimize impurities, followed by (2) stabilization of the thiol group using reducing agents like Tris-(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to prevent oxidation . Purity (>95%) can be achieved via recrystallization in non-polar solvents, monitored by HPLC with UV detection at 254 nm.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Storage at −20°C under inert gas (e.g., argon) is critical to prevent degradation. The compound’s thiol group is prone to oxidation, necessitating the use of stabilizers like TCEP (1–5 mM) in aqueous buffers . For long-term storage, lyophilization in amber vials with desiccants (e.g., silica gel) is recommended. Avoid exposure to oxidizing agents or moisture, as these accelerate decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the quinuclidine backbone and thiolmethyl group .

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 204.0923).

- FTIR to identify hydroxyl (3200–3600 cm⁻¹) and thiol (2550–2600 cm⁻¹) stretches.

- HPLC-UV/Vis with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in stereochemistry or impurity profiles. To address this:

- Perform chiral HPLC to isolate enantiomers and test their individual bioactivities .

- Use X-ray crystallography to confirm the absolute configuration of active derivatives.

- Conduct batch-to-batch reproducibility studies with strict quality control (e.g., ≤0.5% impurity threshold) .

- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What strategies mitigate challenges in studying the pharmacokinetics of this compound?

- Methodological Answer : The compound’s instability in biological matrices requires:

- Stabilized sample preparation : Add 10 mM EDTA and 1% ascorbic acid to plasma/serum to inhibit metal-catalyzed oxidation .

- LC-MS/MS quantification : Use a deuterated internal standard (e.g., d₃-3-hydroxy-3-mercaptomethylquinuclidine) to correct for matrix effects.

- Microdosing studies (Phase 0 trials) with ¹⁴C-labeled compound to track distribution without ethical concerns .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., enzymes with thiol-reactive active sites).

- Use QM/MM simulations to assess the energy barrier for thiol-disulfide exchange reactions.

- Validate predictions with site-directed mutagenesis of cysteine residues in the target protein .

Data Contradiction & Validation

Q. How should researchers address conflicting stability data between synthetic batches of this compound?

- Methodological Answer :

- Accelerated stability testing : Expose batches to stress conditions (40°C/75% RH, 0.1% H₂O₂) and compare degradation kinetics via HPLC .

- Trace metal analysis (ICP-MS) to identify catalysts (e.g., Fe³⁺, Cu²⁺) that promote oxidation.

- Statistical analysis (ANOVA) of batch data to isolate variables (e.g., stirring rate, solvent purity) impacting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。